molecular formula C20H23N3O2 B4390207 N-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE

N-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE

Cat. No.: B4390207
M. Wt: 337.4 g/mol
InChI Key: UIWALZFPTSHWRU-UHFFFAOYSA-N
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Description

The compound N-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE is a complex organic molecule that features a benzimidazole core linked to a dimethylphenoxypropyl group and a formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the Dimethylphenoxypropyl Group: This step involves the alkylation of the benzimidazole core with a 3-(2,3-dimethylphenoxy)propyl halide in the presence of a base such as potassium carbonate.

    Formamide Introduction: The final step is the formylation of the benzimidazole derivative using formic acid or a formamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce the corresponding amines.

Scientific Research Applications

N-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to specific sites on proteins, modulating their activity. The dimethylphenoxypropyl group may enhance the compound’s binding affinity and specificity, while the formamide moiety can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

N-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE: can be compared with other benzimidazole derivatives:

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[1-[3-(2,3-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15-7-5-10-19(16(15)2)25-12-6-11-23-18-9-4-3-8-17(18)22-20(23)13-21-14-24/h3-5,7-10,14H,6,11-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWALZFPTSHWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CNC=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE
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N-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE
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N-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE
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N-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE
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N-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE
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N-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE

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